molecular formula C7H12N4 B1419777 5-(pyrrolidin-1-yl)-1H-pyrazol-3-amine CAS No. 687999-84-4

5-(pyrrolidin-1-yl)-1H-pyrazol-3-amine

Cat. No.: B1419777
CAS No.: 687999-84-4
M. Wt: 152.2 g/mol
InChI Key: HPXYJYSRMZFPAT-UHFFFAOYSA-N
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Description

The compound “5-(pyrrolidin-1-yl)-1H-pyrazol-3-amine” contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a pyrazole ring, which is a five-membered ring with two nitrogen atoms . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of various diseases .


Synthesis Analysis

While specific synthesis methods for “this compound” are not available, pyrrolidine derivatives can generally be synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of “this compound” would be characterized by the presence of the pyrrolidine and pyrazole rings. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .


Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. Pyrrolidine derivatives can undergo a variety of reactions, including those involving the nitrogen atom in the ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by the presence of the pyrrolidine and pyrazole rings. For example, the pyrrolidine ring can enhance the three-dimensional coverage of the molecule .

Scientific Research Applications

Anticancer Applications

5-(pyrrolidin-1-yl)-1H-pyrazol-3-amine derivatives have shown potential in cancer treatment. For example, a study by Panneerselvam et al. (2022) synthesized novel amide derivatives of this compound, which exhibited significant antiproliferative activity against human breast cancer cell lines, suggesting its utility in cancer therapeutics (Panneerselvam et al., 2022).

Synthetic Applications

Katritzky et al. (2000) reported the synthesis of 1,5-disubstituted pyrrolidin-2-ones, a process involving nucleophilic substitution that could be significant in the development of various pharmaceuticals and chemicals (Katritzky et al., 2000).

Chemical Structure and Properties

Hiscock et al. (2019) explored the synthesis of 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine and its complex with ZnCl2, revealing its phase behavior and fluorescent properties, which could be valuable in material science and sensor applications (Hiscock et al., 2019).

Catalysis and Polymerization

Obuah et al. (2014) investigated pyrazolylamine ligands in the oligomerization and polymerization of ethylene, a process critical in the production of plastics and other synthetic materials. This study highlights the role of this compound derivatives in catalysis (Obuah et al., 2014).

Future Directions

The future directions for research on “5-(pyrrolidin-1-yl)-1H-pyrazol-3-amine” could include further exploration of its synthesis, characterization, and potential biological activities. The pyrrolidine scaffold is a versatile structure in drug discovery, and new pyrrolidine compounds with different biological profiles continue to be designed .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

5-(pyrrolidin-1-yl)-1H-pyrazol-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the pyrrolidine ring in this compound is known to interact with enantioselective proteins, potentially altering their binding modes and biological profiles . Additionally, the compound’s interaction with enzymes involved in metabolic pathways can modify the flux of metabolites, impacting overall cellular metabolism .

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cell surface receptors and intracellular signaling molecules can modulate pathways such as the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression and cellular responses . Furthermore, this compound may impact cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with various biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For example, the pyrrolidine ring’s stereochemistry can influence the binding mode to enantioselective proteins, leading to different biological outcomes . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo degradation under certain conditions, leading to a decrease in its biological activity . Long-term exposure to the compound in in vitro or in vivo studies may result in cumulative effects on cellular processes and overall cell health .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects, such as cellular damage or disruption of normal metabolic processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing the flux of metabolites and overall metabolic balance . The compound’s interaction with metabolic enzymes can lead to changes in metabolite levels, affecting cellular energy production and other metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . The transport and distribution of this compound are crucial for its biological activity and overall effects on cellular function .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biological effects .

Properties

IUPAC Name

3-pyrrolidin-1-yl-1H-pyrazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4/c8-6-5-7(10-9-6)11-3-1-2-4-11/h5H,1-4H2,(H3,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPXYJYSRMZFPAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NNC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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